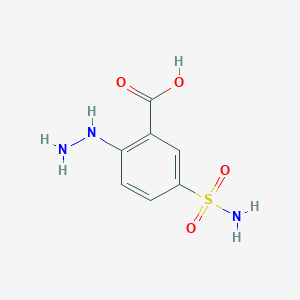![molecular formula C9H9N2O3- B11727463 {[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
{[(2-Aminophenyl)carbonyl]amino}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Aminophenyl)carbonyl]amino}acetate is an organic compound that features both an amino group and a carbonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminophenyl)carbonyl]amino}acetate typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using automated synthesis equipment.
化学反应分析
Types of Reactions
Oxidation: {[(2-Aminophenyl)carbonyl]amino}acetate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, {[(2-Aminophenyl)carbonyl]amino}acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and carbonyl groups.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of {[(2-Aminophenyl)carbonyl]amino}acetate involves its interaction with biological molecules through its amino and carbonyl groups. These interactions can lead to the formation of covalent bonds with proteins and enzymes, altering their function. The specific molecular targets and pathways depend on the derivative and its application .
相似化合物的比较
Similar Compounds
2-Aminobenzoic acid: Shares the amino group but lacks the ester functionality.
Glycine: A simple amino acid that can form similar derivatives.
N-Acetylglycine: Similar structure but with an acetyl group instead of a phenyl group.
Uniqueness
{[(2-Aminophenyl)carbonyl]amino}acetate is unique due to the combination of its amino and carbonyl groups attached to a phenyl ring, providing a versatile scaffold for chemical modifications and diverse applications .
属性
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPNMKDESPGBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)


![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
